

Independent Verification of ATR Inhibitor IC50 Values: A Comparative Guide

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Compound of Interest

Compound Name: Atr-IN-18

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This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values for several prominent Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors. ATR is a critical component of the DNA damage response (DDR) pathway, making it a key target in cancer therapy.^{[1][2][3]} This document summarizes quantitative data from various studies, outlines common experimental protocols for IC50 determination, and visualizes the ATR signaling pathway and a general experimental workflow.

Comparative IC50 Values of ATR Inhibitors

The following table summarizes the IC50 values for several ATR inhibitors across different assays and cell lines. It is important to note that direct comparison of IC50 values should be done with caution due to variations in experimental conditions.

Inhibitor Name	IC50 (Enzymatic/Cel I-free)	IC50 (Cell- based)	Cell Line(s)	Reference(s)
Elimusertib (BAY-1895344)	7 nM	78 nM (median)	Broad spectrum of human tumor cell lines	[4]
Berzosertib (VE-822/M6620)	26 nM (Ki of 13 nM)	19 nM	HT29	[4][5]
Ceralasertib (AZD6738)	1 nM	Not specified in provided search results	Not specified in provided search results	[4]
VE-821	26 nM	~2.3 μ M (inhibition of pChk1)	MCF7	[5][6]
M1774	Not specified in provided search results	Efficiently suppresses cell viability (IC50s determined by curve fitting)	H82, DMS114, H146	[7]
AZ20	5 nM	Not specified in provided search results	Not specified in provided search results	[4]
VX-803 (M4344)	< 150 pM (Ki)	8 nM (inhibition of P-Chk1)	Not specified in provided search results	[4]
ETP-46464	25 nM	Not specified in provided search results	Not specified in provided search results	[4]

Note: No specific public data for a compound named "**ATR-IN-18**" was found in the conducted search. The inhibitors listed above are established alternatives.

Experimental Protocols for IC50 Determination

The determination of IC50 values for ATR inhibitors typically involves both enzymatic and cell-based assays.

Cell-Free Enzymatic Assays

These assays measure the direct inhibition of ATR kinase activity.

- Principle: A recombinant ATR enzyme is incubated with a substrate (e.g., a p53-derived peptide) and ATP. The inhibitor at various concentrations is added, and the phosphorylation of the substrate is measured.
- Methodology:
 - Immobilize the substrate on a microplate.
 - Add recombinant ATR, ATP, and varying concentrations of the test inhibitor.
 - Incubate to allow the kinase reaction to proceed.
 - Wash away unbound components.
 - Add a primary antibody that specifically recognizes the phosphorylated substrate.
 - Add a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Add a chromogenic or chemiluminescent substrate and measure the signal.
 - Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value using non-linear regression analysis.[\[8\]](#)

Cell-Based Assays

These assays assess the inhibitor's activity within a cellular context, providing insights into its permeability and effectiveness on the ATR pathway.

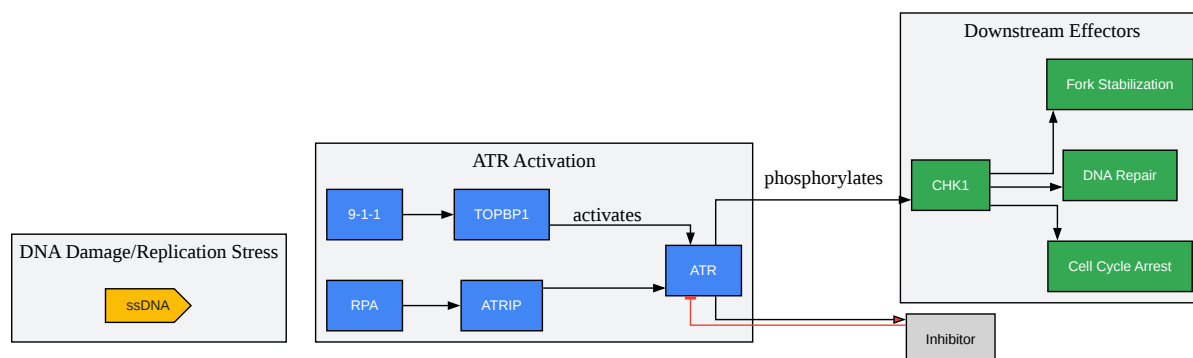
- Principle: Cells are treated with a DNA damaging agent to activate the ATR pathway, followed by treatment with the ATR inhibitor. The inhibition of downstream ATR signaling is

then measured.

- Common Readouts:
 - Phosphorylation of CHK1 (pCHK1): CHK1 is a primary substrate of ATR.[9] Inhibition of ATR leads to a decrease in CHK1 phosphorylation at Ser345. This can be quantified by Western blotting, ELISA, or flow cytometry.[6][8]
 - Phosphorylation of H2AX (γH2AX): ATR activation leads to the phosphorylation of H2AX.[6] The reduction in γH2AX levels upon inhibitor treatment can be measured.
 - Cell Viability/Proliferation Assays: The effect of the inhibitor on cell survival, often in combination with a DNA damaging agent, is assessed using assays like CellTiter-Glo.[7]
- General Protocol (using pCHK1 readout):
 - Plate cells and allow them to adhere.
 - Induce DNA damage using agents like hydroxyurea (HU) or UV radiation.[6]
 - Treat cells with a range of concentrations of the ATR inhibitor.
 - Lyse the cells and perform Western blotting or ELISA to detect and quantify pCHK1 levels.
 - Normalize the pCHK1 signal to a loading control (e.g., total CHK1 or β-actin).
 - Calculate the percent inhibition and determine the IC50 value.

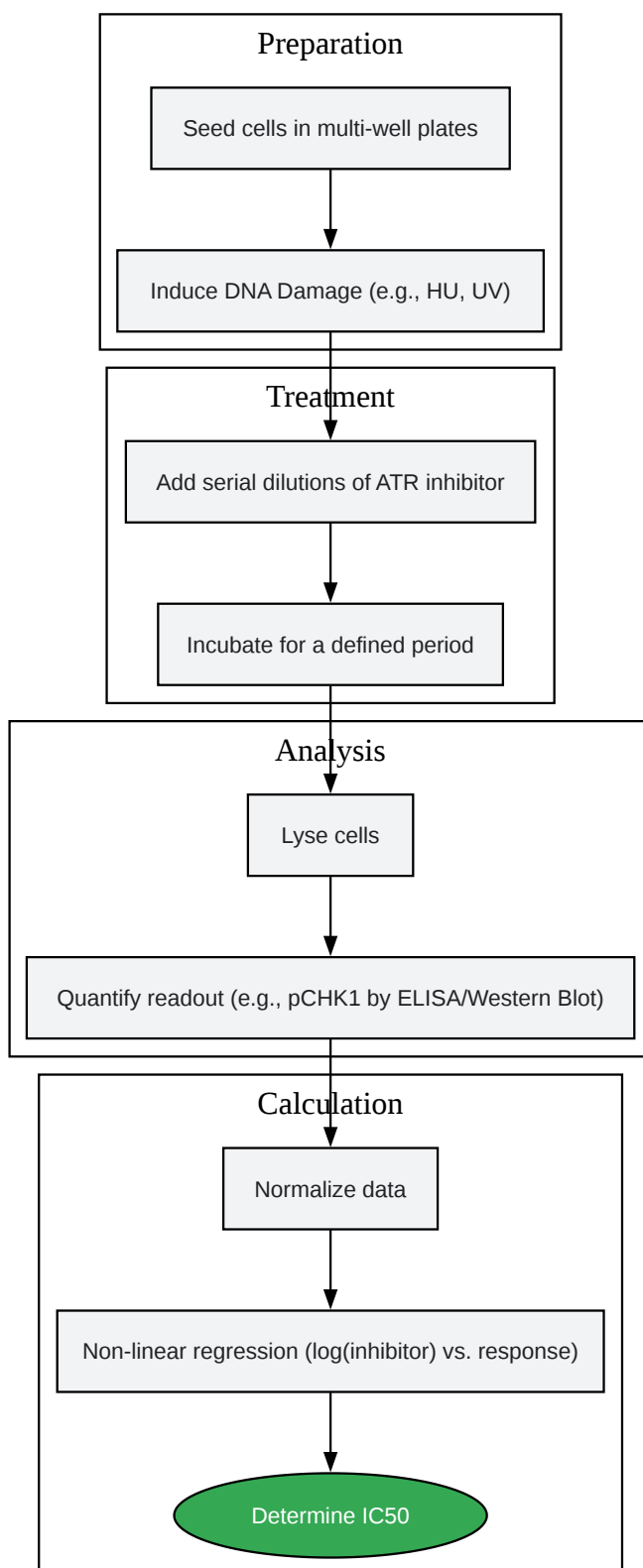
Visualizing the ATR Signaling Pathway and Experimental Workflow

To better understand the context of ATR inhibition and the methods used for its characterization, the following diagrams are provided.



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Caption: The ATR signaling pathway is activated by single-stranded DNA (ssDNA) and leads to cell cycle arrest and DNA repair.



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Caption: A generalized workflow for determining the IC50 value of an ATR inhibitor in a cell-based assay.

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